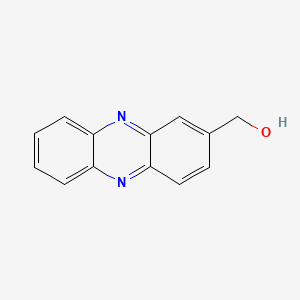

2-Phenazinemethanol

Description

2-Phenazinemethanol is a derivative of phenazine, a bicyclic aromatic heterocycle comprising two benzene rings fused to a pyrazine core. The compound features a methanol (-CH2OH) substituent at the 2-position of the phenazine scaffold. Phenazine derivatives are notable for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

CAS No. |

1019-88-1 |

|---|---|

Molecular Formula |

C13H10N2O |

Molecular Weight |

210.236 |

IUPAC Name |

phenazin-2-ylmethanol |

InChI |

InChI=1S/C13H10N2O/c16-8-9-5-6-12-13(7-9)15-11-4-2-1-3-10(11)14-12/h1-7,16H,8H2 |

InChI Key |

JBDPGNDJZURPQW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)CO |

Synonyms |

2-Phenazinemethanol(7CI,8CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

2-ETHOXY-1-PHENYLETHANOL (CAS 22383-53-5)

- Structure : Contains a phenyl ring bonded to a two-carbon chain with ethoxy (-OCH2CH3) and hydroxyl (-OH) groups at positions 1 and 2, respectively.

- Key Differences: Unlike 2-Phenazinemethanol’s fused aromatic system, this compound is a simple monoaromatic alcohol. The ethoxy group may enhance lipophilicity compared to the methanol substituent in phenazinemethanol.

2-PHENOXYETHANOL (CAS Not Specified)

- Structure: Phenyl ether linked to an ethanol moiety.

- Regulatory Status : Classified under Schedule 6 (substances with moderate toxicity) in therapeutic guidelines, indicating risks of irritation or systemic effects at high doses .

Phenylethanolamine (β-Phenylethanolamine, CAS Not Specified)

- Structure: Amino alcohol with a phenyl group attached to a two-carbon chain bearing hydroxyl and amine groups.

- Biological Role : Acts as a neurotransmitter analogue and precursor in synthetic pathways for adrenergic drugs.

- Divergence: The presence of an amine group in phenylethanolamine introduces basicity, unlike the neutral methanol group in 2-Phenazinemethanol .

2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL (CAS 4164-20-9)

- Structure : Features a secondary amine and hydroxyl group on adjacent carbons, with two phenyl substituents.

- Applications : High-purity pharmaceutical intermediate, likely used in adrenergic or anticholinergic drug synthesis.

Comparative Data Table

*Hypothetical structure inferred from nomenclature.

Pharmacological and Toxicological Insights

- Lipophilicity and Bioavailability: Ethoxy and phenoxy groups (e.g., in 2-ETHOXY-1-PHENYLETHANOL and 2-PHENOXYETHANOL) may enhance membrane permeability compared to 2-Phenazinemethanol’s polar methanol group.

- Toxicity: Phenoxyethanol’s Schedule 6 classification suggests higher irritancy than phenazinemethanol derivatives, though direct comparisons are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.